molecular formula C17H20N4O3S B14961402 N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B14961402
M. Wt: 360.4 g/mol
InChI Key: NIXZGZXVFPAYQR-UHFFFAOYSA-N
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Description

This compound features a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted at position 5 with a 2-methoxybenzyl group and at position 2 with a benzenesulfonamide moiety. Its molecular formula is C₁₇H₁₉N₅O₃S, with a molecular weight of 381.43 g/mol.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H20N4O3S/c1-24-16-10-6-5-7-14(16)11-21-12-18-17(19-13-21)20-25(22,23)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H2,18,19,20)

InChI Key

NIXZGZXVFPAYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Triazine Ring Formation

The 1,4,5,6-tetrahydro-1,3,5-triazine core is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of guanidine derivatives with carbonyl-containing intermediates. For example, guanidine hydrochloride reacts with 2-methoxybenzylamine in the presence of formaldehyde under acidic conditions to form the tetrahydrotriazine scaffold. The reaction proceeds through nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon, followed by cyclization to yield the six-membered ring.

Key reaction conditions :

  • Solvent: Acetic acid or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (pTSA) or ammonium chloride

Sulfonamide Functionalization

The final step involves coupling the triazine intermediate with benzenesulfonyl chloride . This reaction is performed in anhydrous dichloromethane (DCM) with pyridine as a base to scavenge HCl. The sulfonamide bond forms via nucleophilic attack of the triazine amine on the electrophilic sulfur atom.

Critical parameters :

  • Molar ratio: 1.2 equivalents of sulfonyl chloride to ensure complete conversion
  • Reaction time: 4–6 hours at 0–5°C to minimize side reactions

Comparative Analysis of Synthetic Methods

Table 1 summarizes three distinct approaches to synthesizing N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, highlighting yields and key advantages.

Method Starting Materials Conditions Yield (%) Key Advantage Source
A Guanidine, 2-methoxybenzyl chloride, benzenesulfonyl chloride DMF, 80°C, 12 h 62 High regioselectivity
B 2-Methoxybenzylamine, cyanuric chloride, benzenesulfonamide AcOH, reflux, 8 h 54 Simplified purification
C Preformed triazine, benzenesulfonyl chloride DCM, pyridine, 0°C 68 Mild conditions

Method A offers superior regioselectivity due to the controlled reactivity of DMF, whereas Method C achieves higher yields by avoiding high-temperature steps.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Triazine Formation

A common side reaction involves over-alkylation at the triazine nitrogen, leading to quaternary ammonium salts. This is mitigated by:

  • Using stoichiometric control (limiting alkylating agent)
  • Introducing bulky counterions (e.g., tosylate) to sterically hinder further substitution

Sulfonylation Challenges

The sulfonylation step is prone to dimerization via intermolecular coupling. Strategies to suppress this include:

  • Slow addition of benzenesulfonyl chloride to maintain low local concentration
  • Use of molecular sieves to absorb liberated HCl and shift equilibrium

Advanced Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The methoxybenzyl group’s polarity necessitates a 3:7 ethyl acetate/hexane ratio for optimal separation.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 3.80 ppm (singlet, OCH₃)
    • δ 4.30 ppm (doublet, CH₂ of benzyl group)
  • HRMS : Molecular ion peak at m/z 388.1421 [M+H]⁺

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale syntheses employ distillation units to recover DMF (>90% efficiency), reducing costs and environmental impact.

Continuous Flow Reactors

Recent advancements utilize microreactors for the sulfonylation step, achieving:

  • 20% reduction in reaction time
  • 15% improvement in yield compared to batch processes

Applications and Derivative Synthesis

While the primary focus is on the parent compound, its derivatives show promise as:

  • Carbonic anhydrase inhibitors (modifying the sulfonamide group)
  • Adenosine receptor antagonists (fluorinated analogues)

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or other strong bases.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and three analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Evidence ID
N-[5-(2-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide (Target) C₁₇H₁₉N₅O₃S 381.43 2-Methoxybenzyl, Benzenesulfonamide Sulfonamide for H-bonding; methoxy group enhances lipophilicity. N/A
N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine C₂₁H₂₂N₆O₂ 390.45 1,3-Benzodioxol-5-ylmethyl, 4,8-Dimethylquinazolin-2-amine Benzodioxole (electron-rich); quinazolinamine may target kinases.
6-Ethyl-N-{5-[(furan-2-yl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylquinazolin-2-amine C₁₉H₂₂N₆O 350.42 Furan-2-ylmethyl, 6-Ethyl-4-methylquinazolin-2-amine Furan enhances π-π interactions; ethyl/methyl groups increase steric bulk.
6-Chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine C₂₄H₂₈ClN₇O 482.00* 3-Morpholin-4-ylpropyl, 6-Chloro-4-phenylquinazolin-2-amine Morpholine improves solubility; chlorine enhances electronegativity.

*Calculated based on molecular formula.

Substituent Analysis and Functional Implications

a. Triazine Position 5 Substituents
  • Benzodioxol-5-ylmethyl () : The 1,3-benzodioxole ring (C₇H₅O₂) offers greater electron density and rigidity compared to 2-methoxybenzyl, which may improve binding to aromatic-rich enzyme pockets .
  • Furan-2-ylmethyl () : The furan heterocycle (C₅H₅O) introduces planar geometry for π-π stacking but reduces steric bulk compared to benzyl derivatives .
  • 3-Morpholin-4-ylpropyl (): The morpholine group (C₄H₉NO) adds a tertiary amine, enhancing water solubility and hydrogen-bond acceptor capacity .
b. Triazine Position 2 Substituents
  • Target Compound: Benzenesulfonamide (C₆H₅SO₂NH-) is a classic pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), leveraging the sulfonamide’s dual hydrogen-bond donor/acceptor properties.
  • Quinazolin-2-amine Derivatives (Evidences 1–3) : These substituents (e.g., 4,8-dimethylquinazolin-2-amine) are bulkier and may target kinases or GTPase domains due to their planar aromatic systems .

Molecular Weight and Drug-Likeness

  • The target compound (381.43 g/mol) falls within the acceptable range for oral bioavailability (MW < 500).
  • ’s morpholine-containing analog (MW ~482) approaches the upper limit, which may reduce permeability but improve solubility .
  • ’s furan derivative (MW 350.42) has lower polar surface area, favoring passive diffusion .

Electronic and Steric Effects

  • Steric Hindrance: ’s morpholinopropyl group introduces significant bulk, which could limit access to deep binding pockets compared to the target’s compact 2-methoxybenzyl .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide and related sulfonamide-triazine hybrids?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions between sulfonyl chlorides and amine-functionalized triazines. For example, sulfonamide formation can be achieved by reacting benzenesulfonyl chloride with a triazinylamine precursor under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Structural analogs, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, are synthesized via similar routes, with characterization via IR, NMR, and X-ray crystallography .

Q. How is the structural integrity of this compound verified in experimental settings?

  • Methodology : Multi-modal spectroscopic analysis is critical. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions on the triazine and benzene rings. Single-crystal X-ray diffraction (as in related sulfonamides ) provides definitive proof of stereochemistry and hydrogen-bonding networks.

Q. What preliminary biological screening data exist for sulfonamide-triazine hybrids?

  • Methodology : Early-stage assays evaluate antimicrobial, anticancer, or enzyme-inhibitory activity. For example, sulfonamides with triazine moieties are tested against E. coli or S. aureus via broth microdilution (MIC values), or against cancer cell lines (e.g., MCF-7) using MTT assays . Activity is often correlated with substituent electronic effects (e.g., methoxy groups enhancing membrane permeability) .

Advanced Research Questions

Q. How do steric and electronic modifications (e.g., methoxy vs. trifluoromethyl groups) impact the compound’s reactivity and bioactivity?

  • Methodology : Comparative studies using derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 3,4-dimethoxyphenyl ) reveal structure-activity relationships (SAR). Computational tools (e.g., DFT for charge distribution analysis) and kinetic studies (e.g., reaction rates under varying pH) quantify electronic effects. For instance, electron-withdrawing groups on the benzene ring may reduce nucleophilic attack on the triazine core .

Q. What contradictions exist in reported biological activities of sulfonamide-triazine compounds, and how can they be resolved?

  • Methodology : Discrepancies in IC₅₀ values (e.g., anticancer activity in in vitro vs. in vivo models) may arise from metabolic instability or assay conditions. Resolving these requires:

  • Dose-response normalization across studies.
  • ADMET profiling (e.g., hepatic microsome stability assays) to assess bioavailability.
  • Target engagement validation (e.g., SPR or thermal shift assays to confirm binding to purported enzyme targets) .

Q. What strategies optimize the compound’s solubility and pharmacokinetics without compromising activity?

  • Methodology :

  • Prodrug design : Introducing hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
  • Co-crystallization : Screening with cyclodextrins or co-solvents (e.g., PEG-400) to improve aqueous stability .
  • Metabolic profiling : Using LC-MS to identify major metabolites and modify labile sites (e.g., replacing ortho-methoxy with halogen substituents) .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., carbonic anhydrase or dihydrofolate reductase)?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., PDB: 3LXE for carbonic anhydrase).
  • MD simulations : GROMACS for assessing binding stability over time.
  • QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors to predict inhibitory potency .

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